5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide is an organic compound characterized by its unique molecular structure. It belongs to the class of benzamides and has functional groups that make it versatile in various chemical reactions. Due to its distinct molecular architecture, it holds significant potential in numerous scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide typically involves a multi-step process:
Starting Materials: : The process begins with 4-(diethylamino)-2-hydroxybenzaldehyde and 2-fluorobenzoyl chloride.
Condensation Reaction: : The key step involves the condensation of the aldehyde and the amine, facilitated by a base such as pyridine.
Purification: : The crude product is purified using recrystallization or chromatography techniques to yield a high-purity final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis while optimizing reaction conditions to ensure efficiency and yield. Catalysts, solvents, and temperature controls are meticulously managed to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can modify the compound’s aromatic rings or nitrogen groups.
Substitution: : The benzamide structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) under basic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄).
Substitution: : Typical reagents are alkyl halides under basic or acidic conditions, depending on the desired substitution.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while substitution might introduce various alkyl or functional groups.
Scientific Research Applications
5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide has diverse applications across different fields:
Chemistry: : Utilized as an intermediate in synthesizing more complex organic molecules.
Biology: : Studied for its potential as a biological probe due to its functional groups.
Medicine: : Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: : Employed in the manufacture of certain polymers or materials that require specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. The diethylamino and hydroxyphenyl groups enable it to bind to specific enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzamide: : The parent compound, less complex but fundamental in various chemical processes.
N-(2-fluorophenyl)benzamide: : Another fluorinated benzamide with similar but less versatile applications.
4-(diethylamino)benzaldehyde: : Shares structural similarities but lacks the fluorinated benzamide component.
Uniqueness
5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide stands out due to its combination of functional groups, allowing for unique reactivity and interactions not commonly seen in simpler analogues. This uniqueness makes it particularly valuable in specialized applications, from synthetic chemistry to potential therapeutic uses.
That should give you a comprehensive overview of this compound
Properties
CAS No. |
2751633-72-2 |
---|---|
Molecular Formula |
C18H20FN3O2 |
Molecular Weight |
329.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.